molecular formula C11H9FN2O2 B13667405 Methyl 2-amino-8-fluoroquinoline-3-carboxylate

Methyl 2-amino-8-fluoroquinoline-3-carboxylate

Cat. No.: B13667405
M. Wt: 220.20 g/mol
InChI Key: OFTZZMPCNHRFNI-UHFFFAOYSA-N
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Description

Methyl 2-amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications, particularly in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity of these compounds, making them valuable in the development of pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-8-fluoroquinoline-3-carboxylate typically involves the introduction of an amino group and a fluorine atom into the quinoline ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-fluorobenzoic acid with methyl anthranilate in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-8-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

Methyl 2-amino-8-fluoroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-8-fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other fluoroquinolones. Its unique structure allows for targeted applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

methyl 2-amino-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)7-5-6-3-2-4-8(12)9(6)14-10(7)13/h2-5H,1H3,(H2,13,14)

InChI Key

OFTZZMPCNHRFNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CC=C2F)N

Origin of Product

United States

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